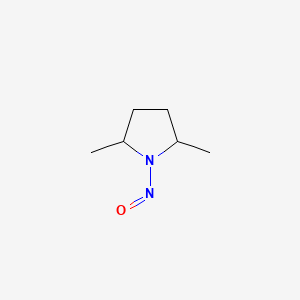![molecular formula C7H16OSi B6250521 [1-(trimethylsilyl)cyclopropyl]methanol CAS No. 91633-48-6](/img/new.no-structure.jpg)
[1-(trimethylsilyl)cyclopropyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Trimethylsilyl)cyclopropyl]methanol: is an organosilicon compound with the molecular formula C₇H₁₆OSi It features a cyclopropyl ring substituted with a trimethylsilyl group and a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(trimethylsilyl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(Trimethylsilyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form cyclopropylmethanol, with reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles. For example, treatment with a halogenating agent can replace the silyl group with a halogen.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Cyclopropylmethanol
Substitution: Halogenated cyclopropylmethanol derivatives
Aplicaciones Científicas De Investigación
Chemistry: [1-(Trimethylsilyl)cyclopropyl]methanol is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound can be used to study the effects of cyclopropyl and silyl groups on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of [1-(trimethylsilyl)cyclopropyl]methanol involves its ability to undergo various chemical transformations. The trimethylsilyl group can stabilize reactive intermediates, such as carbocations, through hyperconjugation and inductive effects. This stabilization can facilitate reactions that would otherwise be challenging to achieve.
Molecular Targets and Pathways: The compound’s reactivity is primarily influenced by the presence of the trimethylsilyl group, which can interact with electrophiles and nucleophiles. The cyclopropyl ring can also participate in ring-opening reactions, leading to the formation of new carbon-carbon bonds.
Comparación Con Compuestos Similares
Cyclopropylmethanol: Lacks the trimethylsilyl group, making it less reactive in certain transformations.
Trimethylsilyl alcohol: Does not contain the cyclopropyl ring, limiting its use in cyclopropyl-related chemistry.
Cyclopropyltrimethylsilane: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness: [1-(Trimethylsilyl)cyclopropyl]methanol is unique due to the combination of the cyclopropyl ring and the trimethylsilyl group. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
Propiedades
Número CAS |
91633-48-6 |
|---|---|
Fórmula molecular |
C7H16OSi |
Peso molecular |
144.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



